molecular formula C18H17FN4O2 B2432765 2-(4-fluorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034309-49-2

2-(4-fluorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2432765
CAS No.: 2034309-49-2
M. Wt: 340.358
InChI Key: CHCQXOOLXUOTMJ-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide (CAS 2034309-49-2) is a high-quality chemical reagent supplied with a typical purity of ≥95% for research applications . This compound features a distinct molecular architecture containing a fluorophenoxy group, an acetamide linker, and a methylpyrazolylpyridine moiety, yielding a molecular formula of C18H17FN4O2 and a molecular weight of 340.4 g/mol . While this specific compound is a novel chemical entity, its structural features are found in compounds with notable biological activities. Based on its core structure, which incorporates a 1-methyl-1H-pyrazol-4-yl group linked to a pyridine ring, it is of significant interest in medicinal chemistry research . Similar structural motifs are investigated as kinase inhibitors, including Aurora Kinase B, a promising target in oncology research due to its role in cell cycle regulation . Furthermore, the pyrazole-pyridine scaffold is also being explored in other areas, such as the development of NADPH oxidase inhibitors . Researchers can leverage this compound as a key intermediate or building block in drug discovery, for structure-activity relationship (SAR) studies, or as a lead compound for further optimization in various therapeutic areas. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-23-11-14(10-22-23)17-8-13(6-7-20-17)9-21-18(24)12-25-16-4-2-15(19)3-5-16/h2-8,10-11H,9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCQXOOLXUOTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is a novel chemical entity that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by several key features:

  • Molecular Formula : C23H19FN4O2
  • Molecular Weight : 402.429 g/mol
  • Key Functional Groups :
    • Fluorophenoxy group
    • Pyrazole moiety
    • Acetamide structure

These structural components suggest a diverse range of biological interactions.

Anticancer Activity

Recent studies have demonstrated significant anticancer potential for compounds similar to the target compound. For instance, aminopyrazole-based derivatives have shown inhibition of proliferation in various cancer cell lines:

Cell LineMean Growth Inhibition (%)
HepG2 (Liver)54.25
HeLa (Cervical)38.44

The pyrazole component is believed to contribute significantly to these anticancer properties, indicating that our compound may also exhibit similar effects.

Anti-inflammatory Properties

Compounds with analogous structural motifs have exhibited anti-inflammatory effects. For example, certain derivatives have shown a marked reduction in TNF-alpha release in LPS-stimulated models, suggesting their potential as anti-inflammatory agents. The introduction of specific substituents on the pyrazole ring can enhance these effects, making it a promising target for further development.

Antitubercular Activity

In a study focusing on anti-tubercular agents, certain pyrazole derivatives exhibited significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM. This indicates that compounds with similar structural features may also be effective against tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds:

  • Substituent Variability : The presence of different alkyl or aryl groups at specific positions on the pyrazole ring can drastically alter biological activity.
  • Fluorination : The introduction of fluorine atoms can enhance lipophilicity and potentially improve binding affinity to target proteins.
  • Linker Length and Composition : Variations in the linker between the pyrazole and phenyl groups can influence pharmacokinetics and efficacy.

Case Study 1: Anticancer Activity Evaluation

A study evaluating various pyrazole derivatives found that one compound with a similar structure demonstrated potent anticancer activity against multiple cell lines, with an IC50 value significantly lower than that of standard chemotherapeutics. This highlights the potential for our compound to serve as a lead in cancer drug development.

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of structurally related compounds, demonstrating significant reductions in pro-inflammatory cytokines in vitro. These findings suggest that modifications to the pyrazole moiety could enhance anti-inflammatory effects, warranting further exploration.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The compound can be synthesized via multi-step organic reactions, including:

  • Substitution reactions under alkaline conditions for introducing fluorophenoxy groups (e.g., using 4-fluorophenol and a pyridylmethyl precursor) .
  • Reduction steps (e.g., iron powder in acidic media) to convert nitro intermediates to amines .
  • Condensation reactions with acetamide derivatives using coupling agents like EDC/HOBt .
    Key considerations include controlling reaction stoichiometry, temperature (typically 60–80°C), and pH to minimize side products. Purification often involves column chromatography or recrystallization .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Essential characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Track coupling constants (e.g., J = 8–10 Hz for aromatic protons) to confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ ion).
  • HPLC-PDA : Assess purity (>95%) and monitor degradation products .
  • FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Basic: What biological targets or mechanisms should be prioritized for initial screening?

Answer:
Based on structural analogs (e.g., pyrazole and pyridine-containing compounds), plausible targets include:

  • Kinase inhibitors : Assess activity against tyrosine kinases (e.g., EGFR, VEGFR) via enzymatic assays .
  • GPCR modulators : Screen for binding affinity to adenosine or serotonin receptors .
  • Enzyme inhibition : Test against cytochrome P450 isoforms or proteases using fluorogenic substrates .

Advanced: How can computational chemistry optimize the synthesis route?

Answer:
Integrate quantum chemical calculations (e.g., DFT for transition state modeling) and reaction path searches to predict energetically favorable pathways. For example:

  • Use software like Gaussian or ORCA to simulate intermediates in substitution or condensation steps .
  • Apply machine learning (e.g., Bayesian optimization) to narrow experimental conditions (solvent, catalyst) and reduce trial-and-error approaches .
    Validate predictions with small-scale experiments (<10 mg) before scaling up .

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:

  • Statistical Design of Experiments (DoE) : Use factorial designs to identify confounding variables (e.g., buffer pH, incubation time) .
  • Orthogonal assays : Confirm enzyme inhibition via both fluorometric and radiometric methods .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) to isolate substituent-specific effects .

Advanced: How to design stability studies under varied conditions?

Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the acetamide group) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C .

Advanced: How to analyze reaction mechanisms for unexpected byproducts?

Answer:

  • Isotopic labeling : Introduce deuterium at reactive sites (e.g., pyridyl C–H) to trace bond cleavage pathways .
  • In situ NMR : Monitor intermediate formation in real-time .
  • Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms .

Advanced: How to validate purity for in vivo studies?

Answer:

  • Multi-dimensional chromatography : Combine reverse-phase HPLC with ion-exchange methods .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Residual solvent analysis : Use GC-MS to detect traces of DMF or THF (<500 ppm) .

Advanced: How to compare bioactivity with structural analogs?

Answer:

  • SAR studies : Systematically vary substituents (e.g., fluorophenyl vs. chlorophenyl) and measure IC50 shifts .
  • Co-crystallization : Obtain X-ray structures with target proteins (e.g., kinases) to map binding interactions .
  • Free-energy perturbation (FEP) : Compute relative binding affinities using molecular dynamics .

Advanced: How to develop structure-activity relationship (SAR) models?

Answer:

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors .
  • Molecular docking : Screen against protein databases (e.g., PDB) to prioritize targets .
  • Cluster analysis : Group analogs by scaffold similarity (e.g., pyrazole vs. triazole cores) .

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